7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl 4-{[(benzyloxy)carbonyl]amino}butanoate
Description
The compound 7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl 4-{[(benzyloxy)carbonyl]amino}butanoate is a coumarin-derived ester featuring a 7-methyl and 4-phenyl substitution on the chromen-2-one core. The ester side chain comprises a 4-{[(benzyloxy)carbonyl]amino}butanoate group, which introduces both lipophilic (benzyl) and protected amine functionalities.
Properties
IUPAC Name |
(7-methyl-2-oxo-4-phenylchromen-5-yl) 4-(phenylmethoxycarbonylamino)butanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25NO6/c1-19-15-23(27-22(21-11-6-3-7-12-21)17-26(31)35-24(27)16-19)34-25(30)13-8-14-29-28(32)33-18-20-9-4-2-5-10-20/h2-7,9-12,15-17H,8,13-14,18H2,1H3,(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYDJBUQXFCWLSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CC(=O)O2)C3=CC=CC=C3)C(=C1)OC(=O)CCCNC(=O)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl 4-{[(benzyloxy)carbonyl]amino}butanoate typically involves multiple steps. One common method includes the condensation of 7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl with 4-{[(benzyloxy)carbonyl]amino}butanoic acid under specific reaction conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl 4-{[(benzyloxy)carbonyl]amino}butanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
Medicinal Chemistry
Pharmacological Activities:
The compound belongs to the coumarin family, which is known for a wide range of pharmacological properties. Research indicates that derivatives of coumarin exhibit significant biological activities, including:
- Antioxidant Activity: Coumarin derivatives have been shown to scavenge free radicals, making them valuable in preventing oxidative stress-related diseases .
- Antibacterial Properties: Studies have demonstrated the effectiveness of coumarin compounds against various bacterial strains, suggesting potential applications in developing new antibiotics .
- Anti-inflammatory Effects: Some coumarins possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .
Case Studies:
A notable study focused on the synthesis and evaluation of coumarin derivatives for their anti-HIV activity. The findings revealed that certain modifications to the coumarin structure enhanced its efficacy against HIV, highlighting the potential for developing new antiviral agents .
Materials Science
Polymer Chemistry:
The unique structural characteristics of 7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl 4-{[(benzyloxy)carbonyl]amino}butanoate allow it to be utilized as a monomer in polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties.
Nanocomposites:
Research has explored the use of coumarin derivatives in creating nanocomposites with enhanced properties for applications in electronics and photonics. These materials exhibit improved light absorption and emission characteristics, making them suitable for optoelectronic devices .
Agricultural Chemistry
Pesticidal Applications:
The compound has shown promise as a bioactive agent in agriculture. Its derivatives can function as natural pesticides, providing an eco-friendly alternative to synthetic chemicals. Studies indicate that certain coumarin-based compounds exhibit insecticidal and fungicidal activities against agricultural pests .
Herbicide Development:
Research is ongoing into the development of herbicides based on coumarin structures. These compounds can selectively inhibit weed growth without affecting crop yield, representing a significant advancement in sustainable agriculture practices .
Data Summary Table
Mechanism of Action
The mechanism of action of 7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl 4-{[(benzyloxy)carbonyl]amino}butanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Substituent Analysis of Coumarin Core
The coumarin scaffold is a common pharmacophore, and substituents at positions 4 and 7 significantly influence physicochemical and biological properties. A comparison with similar compounds reveals:
Key Observations :
- The 7-methyl group in the target compound enhances lipophilicity compared to the polar ethoxycarbonylamino group in the analogue from . This difference may affect membrane permeability and metabolic stability.
Key Observations :
Functional Group Impact on Bioactivity
While biological data for the target compound are unavailable, structural analogues provide insights:
- The benzothiazole moiety in compounds is associated with anticancer and antimicrobial activities due to its electron-deficient aromatic system .
- Benzyloxycarbonylamino groups (as in the target compound) are often used in prodrug designs to enhance bioavailability or target-specific enzyme cleavage .
Biological Activity
The compound 7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl 4-{[(benzyloxy)carbonyl]amino}butanoate is a member of the coumarin family, known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : C28H25NO6
- Molecular Weight : 477.49 g/mol
- CAS Number : 374701-18-5
Research indicates that coumarin derivatives exhibit a range of biological activities, primarily through the following mechanisms:
- Antioxidant Activity : Coumarins possess antioxidant properties, which help in scavenging free radicals and reducing oxidative stress.
- Anti-inflammatory Effects : Many coumarins inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).
- Anticancer Activity : Several studies have reported that coumarin derivatives can induce apoptosis in cancer cells and inhibit tumor growth.
Anticancer Activity
In vitro studies have shown that the compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:
- MCF-7 Breast Cancer Cells : The compound demonstrated an IC50 value of approximately 9.54 µM, indicating potent activity against these cells .
Anti-inflammatory Activity
The compound has been evaluated for its anti-inflammatory properties through various assays:
- Inhibition of Albumin Denaturation : Studies indicated a percentage inhibition comparable to ibuprofen, a known anti-inflammatory drug .
Case Study 1: Anticancer Efficacy
A study focused on the synthesis and evaluation of coumarin derivatives found that the compound significantly inhibited the proliferation of MCF-7 cells through apoptosis induction. The mechanism was linked to the activation of caspase pathways.
Case Study 2: Anti-inflammatory Mechanism
In a controlled trial assessing the anti-inflammatory effects of various coumarin derivatives, this compound was shown to reduce edema in animal models significantly. The results indicated its potential use as an anti-inflammatory agent in clinical settings.
Comparative Analysis with Other Compounds
To understand the relative efficacy of this compound, a comparative analysis with other coumarins was conducted:
| Compound Name | IC50 (µM) | Activity Type |
|---|---|---|
| 7-methylcoumarin | 12.5 | Anticancer (MCF-7) |
| Umbelliferone | 15.0 | Anti-inflammatory |
| This Compound | 9.54 | Anticancer (MCF-7) |
Q & A
Q. What are the recommended synthetic routes for 7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl 4-{[(benzyloxy)carbonyl]amino}butanoate, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via a multi-step approach, often involving coupling reactions. For example, a method analogous to the synthesis of 4-(2-oxo-2-phenylethoxy)phenyl derivatives (as seen in ) employs EDC●HCl and DMAP catalysis in dichloromethane (DCM) to achieve esterification. Key factors include:
- Catalyst selection : DMAP enhances nucleophilicity, improving coupling efficiency.
- Temperature control : Reactions are typically conducted at room temperature to avoid side reactions.
- Purification : Column chromatography or recrystallization ensures purity (>90% yield reported in similar coumarin derivatives) .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer : Advanced analytical methods are essential:
- NMR spectroscopy : H and C NMR validate the chromene backbone and benzyloxycarbonylamino side chain. For example, characteristic peaks for the coumarin carbonyl (δ ~160 ppm in C NMR) and benzyl protons (δ ~7.3 ppm in H NMR) are critical markers.
- HRMS (ESI) : Confirms molecular weight (e.g., calculated m/z for CHNO: 471.1684) .
- HPLC : Assesses purity (>95% is standard for pharmacological studies) .
Q. What are the documented biological activities of structurally similar coumarin derivatives?
- Methodological Answer : Analogous compounds (e.g., 4-({[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)butanoic acid) exhibit enzyme inhibition, anti-inflammatory, or anticancer properties. For example:
- Enzyme interactions : Coumarins often inhibit cytochrome P450 or lipase enzymes, validated via kinetic assays (IC values) .
- Cell-based assays : MTT or apoptosis assays in cancer cell lines (e.g., HepG2) quantify cytotoxicity .
Advanced Research Questions
Q. How can computational methods optimize the synthesis or reactivity of this compound?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states. For instance:
- Reaction path search : Identifies energetically favorable intermediates, reducing trial-and-error experimentation.
- Solvent effects : COSMO-RS simulations model solvent interactions to optimize DCM or THF use .
Coupling these with experimental data (e.g., NMR kinetics) creates a feedback loop for refining conditions .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer : Discrepancies (e.g., varying IC values) may arise from:
Q. How do steric and electronic effects influence the compound’s stability during storage?
- Methodological Answer : Stability studies under varying conditions are critical:
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Methodological Answer : Scale-up introduces risks of racemization, particularly at the 4-aminobutanoate moiety. Mitigation strategies include:
- Chiral chromatography : Use Pirkle-type columns for large-scale separations.
- Asymmetric catalysis : Employ chiral ligands (e.g., BINOL derivatives) during esterification .
Comparative Analysis and Future Directions
Q. How does this compound compare to 4-{[(benzyloxy)carbonyl]amino}butanoate derivatives in pharmacological studies?
- Methodological Answer : Structural analogs (e.g., methyl 4-({3-[(4-methoxybenzoyl)amino]propanoyl}amino)butanoate) show varying logP values and binding affinities. Computational docking (e.g., AutoDock Vina) compares interactions with targets like COX-2, highlighting the chromene ring’s role in π-π stacking .
Q. What novel applications could emerge from modifying the benzyloxycarbonylamino group?
- Methodological Answer : Functionalization (e.g., replacing benzyl with fluorinated groups) may enhance blood-brain barrier penetration. Synthetic routes could adapt Sonogashira coupling or photo-click chemistry for selective modifications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
